molecular formula C19H23NO3 B2681314 N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide CAS No. 304890-49-1

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No. B2681314
CAS RN: 304890-49-1
M. Wt: 313.397
InChI Key: OAQZPFAIMJKKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide, also known as A-836,339, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of effects on the body's endocannabinoid system. In

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation, using catalysts like Novozym 435, shows potential in drug development, particularly for irreversible reactions using acyl donors like vinyl acetate (Magadum & Yadav, 2018).

Potential in Anticancer and Analgesic Agents

N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related derivatives exhibit properties as potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific functional groups enhances their bioactivity, making them promising candidates for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

Herbicide Metabolism and Environmental Impacts

Studies on chloroacetamide herbicides, which share structural similarities, provide insights into environmental health perspectives. These compounds undergo complex metabolic pathways leading to potential carcinogenic products, highlighting the importance of understanding their metabolic activation and environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Metabolic Pathways in Drug Metabolism

Research on acetaminophen, a phenolic compound related to N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide, reveals novel pathways in drug metabolism. It highlights the conjugation of drug metabolites with fatty acids in the nervous system, which is critical for understanding pharmacological actions and potential side effects (Högestätt et al., 2005).

Applications in Photocatalytic Degradation

Studies on the photocatalytic degradation of acetaminophen under UV and sunlight irradiation using TiO2 nanoparticles indicate potential environmental applications. This research is vital for understanding the environmental fate and breakdown of pharmaceutical compounds (Jallouli et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZPFAIMJKKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

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